molecular formula C13H14N4O B7585088 3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole

3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole

Cat. No. B7585088
M. Wt: 242.28 g/mol
InChI Key: PLLLCFDNLCHXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole, also known as PP2, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of Src family kinases, which are enzymes that play a critical role in cell signaling and regulation. PP2 has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields of research.

Mechanism of Action

3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole works by selectively inhibiting the activity of Src family kinases, which are enzymes that are involved in a variety of cellular signaling pathways. By blocking the activity of these enzymes, 3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole can disrupt the signaling pathways that are responsible for cell growth, differentiation, and migration. This makes 3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole a useful tool for studying the role of Src family kinases in various cellular processes.
Biochemical and Physiological Effects:
3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole has been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole in lab experiments is its high selectivity for Src family kinases, which allows researchers to specifically target these enzymes without affecting other cellular processes. 3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole is also relatively easy to synthesize, and is readily available from commercial suppliers. However, one of the limitations of 3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole is that it can have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.

Future Directions

There are many potential future directions for research involving 3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole. One area of interest is the development of new cancer therapies that target Src family kinases using 3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole or related compounds. Another area of interest is the study of the role of Src family kinases in other cellular processes, such as neuronal signaling and immune function. Additionally, there is ongoing research into the development of new and improved Src family kinase inhibitors that have increased potency and selectivity.

Synthesis Methods

3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to assemble the molecule from individual chemical building blocks. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the molecule from precursor molecules.

Scientific Research Applications

3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole has a wide range of applications in scientific research, particularly in the fields of cell biology, biochemistry, and pharmacology. It is commonly used as a tool to study the role of Src family kinases in various cellular processes, including cell proliferation, differentiation, and migration. 3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole has also been used to investigate the molecular mechanisms underlying cancer, as well as to develop new cancer therapies.

properties

IUPAC Name

3,5-dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-10-13(11(2)18-15-10)9-17-8-12(7-14-17)16-5-3-4-6-16/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLLCFDNLCHXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=C(C=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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